molecular formula C21H22N4O6S B12206427 methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B12206427
M. Wt: 458.5 g/mol
InChI Key: SYYXDIXZTRUNNU-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 4-sulfamoylbenzaldehyde under acidic conditions to introduce the sulfamoylphenyl group. Finally, the esterification of the resulting compound with methanol yields the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate can be compared with other similar compounds, such as:

    Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-aminophenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate: This compound lacks the sulfamoyl group, which may affect its biological activity and chemical reactivity.

    Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-nitrophenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate: The presence of a nitro group instead of a sulfamoyl group can significantly alter the compound’s properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O6S

Molecular Weight

458.5 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(4-sulfamoylphenyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H22N4O6S/c1-13(23-14-4-10-17(11-5-14)32(22,28)29)20-18(12-19(26)31-3)24-25(21(20)27)15-6-8-16(30-2)9-7-15/h4-11,24H,12H2,1-3H3,(H2,22,28,29)

InChI Key

SYYXDIXZTRUNNU-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)S(=O)(=O)N)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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